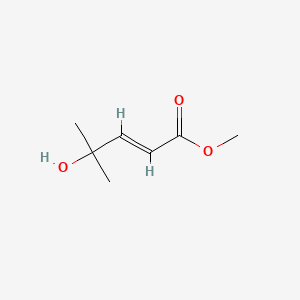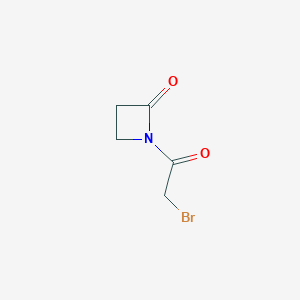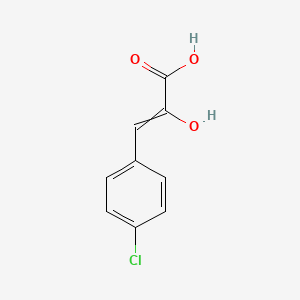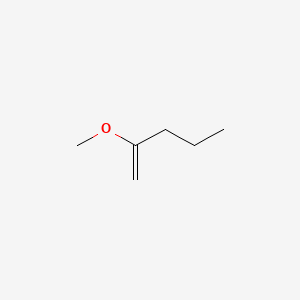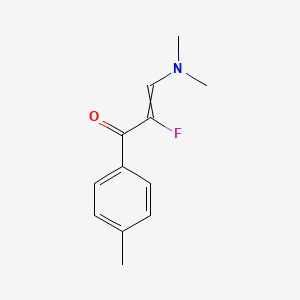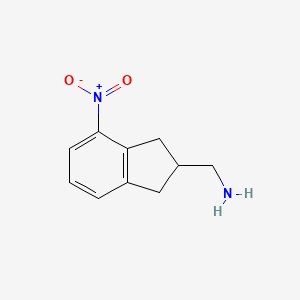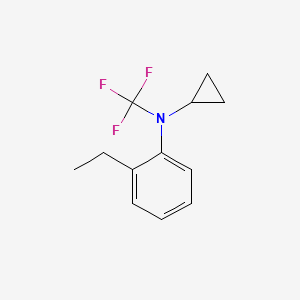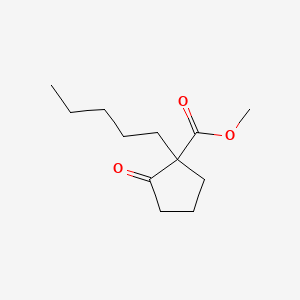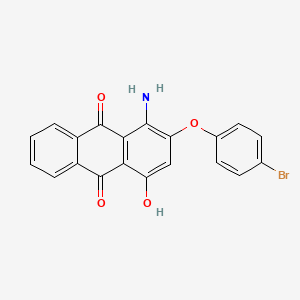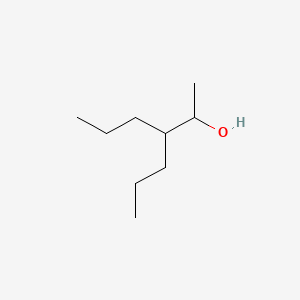
1-(Carboxymethyl)-2-ethylhydrazine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Carboxymethyl)-2-ethylhydrazine-1-carboxylic acid is an organic compound with a unique structure that includes both carboxymethyl and ethylhydrazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carboxymethyl)-2-ethylhydrazine-1-carboxylic acid typically involves the reaction of ethylhydrazine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the formation of the carboxymethyl group. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through crystallization or distillation to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-(Carboxymethyl)-2-ethylhydrazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(Carboxymethyl)-2-ethylhydrazine-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Carboxymethyl)-2-ethylhydrazine-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxymethyl and ethylhydrazine groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1-(Carboxymethyl)-2-methylhydrazine-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
1-(Carboxymethyl)-2-phenylhydrazine-1-carboxylic acid: Contains a phenyl group, leading to different chemical properties and applications.
1-(Carboxymethyl)-2-hydrazine-1-carboxylic acid: Lacks the ethyl group, resulting in different reactivity and uses.
Uniqueness
1-(Carboxymethyl)-2-ethylhydrazine-1-carboxylic acid is unique due to the presence of both carboxymethyl and ethylhydrazine groups, which confer specific chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions with various molecular targets, making it valuable in research and industrial applications.
Properties
CAS No. |
318506-32-0 |
|---|---|
Molecular Formula |
C5H10N2O4 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
2-[carboxy(ethylamino)amino]acetic acid |
InChI |
InChI=1S/C5H10N2O4/c1-2-6-7(5(10)11)3-4(8)9/h6H,2-3H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
YNLHEANSNGFANZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNN(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13957310.png)
